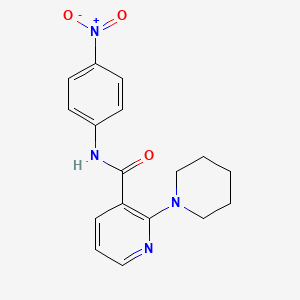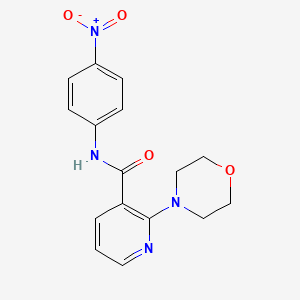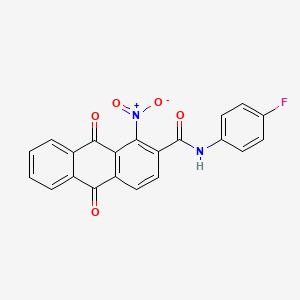![molecular formula C24H29NO4 B4301222 1-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylbenzyl)pyrrolidine-2,5-dione](/img/structure/B4301222.png)
1-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylbenzyl)pyrrolidine-2,5-dione
描述
1-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylbenzyl)pyrrolidine-2,5-dione, also known as URB597, is a synthetic inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down anandamide, an endocannabinoid neurotransmitter that regulates pain, mood, appetite, and memory. URB597 increases the levels of anandamide in the brain, which can have therapeutic effects on various neurological and psychiatric disorders.
作用机制
1-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylbenzyl)pyrrolidine-2,5-dione inhibits FAAH, which breaks down anandamide. By inhibiting FAAH, 1-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylbenzyl)pyrrolidine-2,5-dione increases the levels of anandamide in the brain, which can have therapeutic effects on various neurological and psychiatric disorders. Anandamide binds to cannabinoid receptors in the brain, which regulate pain, mood, appetite, and memory. 1-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylbenzyl)pyrrolidine-2,5-dione does not bind to cannabinoid receptors directly, but rather indirectly increases the levels of anandamide, which then binds to cannabinoid receptors.
Biochemical and Physiological Effects:
1-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylbenzyl)pyrrolidine-2,5-dione has been shown to increase the levels of anandamide in the brain and peripheral tissues. Anandamide has been shown to have analgesic, anxiolytic, antidepressant, and anti-inflammatory effects. 1-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylbenzyl)pyrrolidine-2,5-dione has also been shown to reduce drug-seeking behavior in animal models of addiction. 1-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylbenzyl)pyrrolidine-2,5-dione has been shown to have minimal side effects and is well-tolerated in animal studies.
实验室实验的优点和局限性
1-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylbenzyl)pyrrolidine-2,5-dione has several advantages for lab experiments. It has been shown to be well-tolerated in animal studies, with minimal side effects. 1-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylbenzyl)pyrrolidine-2,5-dione is also highly selective for FAAH, which reduces the risk of off-target effects. However, 1-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylbenzyl)pyrrolidine-2,5-dione has a short half-life and requires frequent dosing, which can be challenging in experiments. 1-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylbenzyl)pyrrolidine-2,5-dione is also expensive, which can limit its use in some labs.
未来方向
There are several future directions for 1-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylbenzyl)pyrrolidine-2,5-dione research. One direction is to optimize the synthesis method to improve the yield and purity of 1-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylbenzyl)pyrrolidine-2,5-dione. Another direction is to study the effects of 1-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylbenzyl)pyrrolidine-2,5-dione in human clinical trials for various neurological and psychiatric disorders. 1-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylbenzyl)pyrrolidine-2,5-dione could also be studied in combination with other drugs to enhance its therapeutic effects. Finally, future research could focus on identifying other FAAH inhibitors with improved pharmacokinetic properties and therapeutic potential.
科学研究应用
1-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylbenzyl)pyrrolidine-2,5-dione has been studied extensively for its therapeutic potential in various neurological and psychiatric disorders. It has been shown to have analgesic, anxiolytic, antidepressant, and anti-inflammatory effects in preclinical studies. 1-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylbenzyl)pyrrolidine-2,5-dione has also been studied for its potential in treating drug addiction, as anandamide levels are decreased in drug-addicted individuals. 1-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylbenzyl)pyrrolidine-2,5-dione has been shown to reduce drug-seeking behavior in animal models of addiction. 1-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylbenzyl)pyrrolidine-2,5-dione is also being studied for its potential in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease, as anandamide has neuroprotective properties.
属性
IUPAC Name |
1-[2-(3,4-diethoxyphenyl)ethyl]-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-4-28-21-11-10-19(15-22(21)29-5-2)12-13-25-23(26)16-20(24(25)27)14-18-8-6-17(3)7-9-18/h6-11,15,20H,4-5,12-14,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDNDHFLXOMMAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCN2C(=O)CC(C2=O)CC3=CC=C(C=C3)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3,4-Diethoxyphenyl)ethyl]-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-chlorobenzoyl)amino]-3-(4-isopropoxyphenyl)propanoic acid](/img/structure/B4301142.png)
![6-({[2-(3,4-diethoxyphenyl)ethyl]amino}carbonyl)-4-methylcyclohex-3-ene-1-carboxylic acid](/img/structure/B4301156.png)


![3-(4-tert-butylphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid](/img/structure/B4301166.png)
![2-methoxy-4-(11-oxo-7,8,9,10,11,12-hexahydrobenzo[b]-4,7-phenanthrolin-12-yl)phenyl 4-methylbenzoate](/img/structure/B4301173.png)
![3-{[(2-bromo-4-ethylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid](/img/structure/B4301175.png)

![3-(4-ethoxyphenyl)-3-[(phenoxyacetyl)amino]propanoic acid](/img/structure/B4301194.png)
![4-benzoyl-5-(2-fluorophenyl)-1-[3-(hexyloxy)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4301201.png)
![ethyl 3-(4-methoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}propanoate](/img/structure/B4301210.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4301215.png)
![3-(3,4-dimethoxyphenyl)-3-[(phenylacetyl)amino]propanoic acid](/img/structure/B4301223.png)
![3-(3,4-dimethoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid](/img/structure/B4301228.png)